(1S,2S,5R)-(+)-2,10-Epoxypinane
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Overview
Description
(1S,2S,5R)-(+)-2,10-Epoxypinane is a natural product that has been found to exhibit various biological activities. It is a bicyclic monoterpene that has a unique chemical structure, and its synthesis and research have gained significant interest in recent years.
Mechanism Of Action
The mechanism of action of (1S,2S,5R)-(+)-2,10-Epoxypinane is not fully understood. However, studies have shown that the compound exerts its biological activities by inhibiting the growth of cancer cells, fungi, and bacteria. The compound has been found to induce apoptosis in cancer cells and to inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical And Physiological Effects
(1S,2S,5R)-(+)-2,10-Epoxypinane has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. The compound has also been found to inhibit the growth of fungi and bacteria by disrupting their cell membranes. Additionally, (1S,2S,5R)-(+)-2,10-Epoxypinane has been found to have anti-inflammatory and analgesic effects.
Advantages And Limitations For Lab Experiments
The advantages of (1S,2S,5R)-(+)-2,10-Epoxypinane for lab experiments include its potential as a lead compound for the development of new drugs and its ability to inhibit the growth of cancer cells, fungi, and bacteria. However, the synthesis of the compound is complex, and the yield is generally low. Additionally, the compound is not readily available, which limits its use in lab experiments.
Future Directions
For the research of (1S,2S,5R)-(+)-2,10-Epoxypinane include the development of more efficient synthesis methods to increase the yield of the compound. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential therapeutic applications. The compound's potential as an insecticide and as a lead compound for the development of new drugs should also be explored further. Finally, more studies are needed to determine the compound's safety and toxicity in vivo.
Conclusion:
In conclusion, (1S,2S,5R)-(+)-2,10-Epoxypinane is a natural product that has gained significant interest due to its potential biological activities. The compound has been found to exhibit antitumor, antifungal, and antibacterial activities, and its potential therapeutic applications have been explored extensively. The synthesis of the compound is complex, and the yield is generally low. However, future research may lead to the development of more efficient synthesis methods. Overall, (1S,2S,5R)-(+)-2,10-Epoxypinane is a promising compound that warrants further research.
Synthesis Methods
The synthesis of (1S,2S,5R)-(+)-2,10-Epoxypinane is a complex process that involves several steps. The most commonly used method for the synthesis of (1S,2S,5R)-(+)-2,10-Epoxypinane is through the use of chiral auxiliary reagents. The synthesis usually starts with the preparation of the chiral auxiliary, which is then used to synthesize the desired product. The yield of the synthesis is generally low, and the process requires a high level of expertise.
Scientific Research Applications
(1S,2S,5R)-(+)-2,10-Epoxypinane has been found to exhibit various biological activities, including antitumor, antifungal, and antibacterial activities. It has also been found to have potential as an insecticide and as a lead compound for the development of new drugs. The compound has been extensively studied in vitro and in vivo, and its potential therapeutic applications have been explored.
properties
CAS RN |
18680-30-3 |
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Product Name |
(1S,2S,5R)-(+)-2,10-Epoxypinane |
Molecular Formula |
C10H16O |
Molecular Weight |
152.23 g/mol |
IUPAC Name |
(1S,2S,5R)-6,6-dimethylspiro[bicyclo[3.1.1]heptane-2,2'-oxirane] |
InChI |
InChI=1S/C10H16O/c1-9(2)7-3-4-10(6-11-10)8(9)5-7/h7-8H,3-6H2,1-2H3/t7-,8+,10-/m1/s1 |
InChI Key |
OUXAABAEPHHZPC-KHQFGBGNSA-N |
Isomeric SMILES |
CC1([C@@H]2CC[C@]3([C@H]1C2)CO3)C |
SMILES |
CC1(C2CCC3(C1C2)CO3)C |
Canonical SMILES |
CC1(C2CCC3(C1C2)CO3)C |
Other CAS RN |
18680-30-3 |
Origin of Product |
United States |
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